molecular formula C12H16Cl2O2S B14378479 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol CAS No. 88062-51-5

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol

Cat. No.: B14378479
CAS No.: 88062-51-5
M. Wt: 295.2 g/mol
InChI Key: KLQANONTHGEXAO-UHFFFAOYSA-N
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Description

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol is an organic compound characterized by the presence of a dichloromethoxyphenyl group attached to a sulfanyl-methylbutanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-4-methoxyphenol and 3-methylbutan-1-ol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of a sulfanyl group using a suitable thiol reagent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-4-methoxyphenol: A precursor in the synthesis of the target compound.

    3-Methylbutan-1-ol: Another precursor used in the synthesis.

    2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-2-ol: A structural isomer with similar properties.

Uniqueness

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88062-51-5

Molecular Formula

C12H16Cl2O2S

Molecular Weight

295.2 g/mol

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)sulfanyl-3-methylbutan-1-ol

InChI

InChI=1S/C12H16Cl2O2S/c1-7(2)10(6-15)17-9-5-4-8(16-3)11(13)12(9)14/h4-5,7,10,15H,6H2,1-3H3

InChI Key

KLQANONTHGEXAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)SC1=C(C(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

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